molecular formula C13H10F2O2 B6373788 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol CAS No. 1261890-67-8

3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6373788
CAS No.: 1261890-67-8
M. Wt: 236.21 g/mol
InChI Key: WLMLWTCAHKEQTM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10F2O2 It is a fluorinated phenol derivative, characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroanisole and 2-fluorophenol.

    Halogenation: The first step involves the halogenation of 3-fluoroanisole to introduce a fluorine atom at the desired position.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 2-fluorophenol under specific conditions, often using a palladium catalyst and a base.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and may require catalysts like palladium or copper.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylmethanol
  • 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol

Uniqueness

3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMLWTCAHKEQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684281
Record name 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-67-8
Record name 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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